molecular formula C20H14F3NO3S B5994909 methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate

methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate

Cat. No.: B5994909
M. Wt: 405.4 g/mol
InChI Key: MGPHSOWTGFKKSS-XYTHZFTASA-N
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Description

Methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 4-methyl-2-[4-(trifluoro-methyl)-phenyl]thiazole-5-carboxylate

Uniqueness

Methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of both phenylimino and trifluoromethyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO3S/c1-27-19(26)16-17(25)15(28-18(16)24-14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)20(21,22)23/h2-11,25H,1H3/b15-11-,24-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHSOWTGFKKSS-XYTHZFTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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